molecular formula C14H10BrNO5 B3654579 4-nitrophenyl 3-bromo-4-methoxybenzoate

4-nitrophenyl 3-bromo-4-methoxybenzoate

Cat. No.: B3654579
M. Wt: 352.14 g/mol
InChI Key: ZLXVVIXFYXKDMF-UHFFFAOYSA-N
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Description

4-Nitrophenyl 3-bromo-4-methoxybenzoate is a nitroaryl benzoate derivative characterized by a central ester group linking two aromatic rings. The 3-bromo-4-methoxybenzoate moiety features electron-withdrawing (bromo, nitro) and electron-donating (methoxy) substituents, creating a unique electronic environment. This compound is synthesized via esterification between 3-bromo-4-methoxybenzoic acid derivatives and 4-nitrophenol, often using bases like pyridine to drive the reaction . Its structural complexity and substituent arrangement make it valuable for studying reactivity patterns, crystallography, and biological interactions.

Properties

IUPAC Name

(4-nitrophenyl) 3-bromo-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO5/c1-20-13-7-2-9(8-12(13)15)14(17)21-11-5-3-10(4-6-11)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXVVIXFYXKDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl 3-bromo-4-methoxybenzoate typically involves the esterification of 3-bromo-4-methoxybenzoic acid with 4-nitrophenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-nitrophenyl 3-bromo-4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Scientific Research Applications

4-nitrophenyl 3-bromo-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and mechanisms, particularly in assays involving esterases and hydrolases.

    Medicine: Investigated for its potential pharmacological properties and as a building block in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-nitrophenyl 3-bromo-4-methoxybenzoate depends on the specific application. In enzymatic assays, it acts as a substrate for esterases, which hydrolyze the ester bond to release 4-nitrophenol, a compound that can be easily detected and quantified. The presence of the nitro and bromo groups can also influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness arises from the meta-bromo , para-methoxy , and para-nitro substitution pattern. Below is a comparative analysis of structurally related compounds:

Compound Name Key Structural Differences Impact on Properties Reference
Ethyl 3-bromo-4-methoxybenzoate Ethyl ester instead of 4-nitrophenyl ester Reduced electron-withdrawing effects; altered solubility
Methyl 2-bromo-4-methoxy-5-nitrobenzoate Nitro at C5 instead of C4 (nitrophenyl) Changes electronic density; affects reactivity in substitution reactions
4-Formyl-2-nitrophenyl 4-methoxybenzoate Formyl group at C4 (benzaldehyde derivative) Enhanced hydrogen-bonding capacity; different crystal packing
Ethyl 4-bromo-3-methoxybenzoate Positional isomer (bromo/methoxy swapped) Altered steric and electronic effects; impacts catalytic reactivity

Key Observations :

  • Substituent positioning (meta vs. para) significantly influences electronic properties. For example, the para-nitro group in 4-nitrophenyl 3-bromo-4-methoxybenzoate enhances electrophilicity compared to meta-nitro analogs .
  • Ester group variations (ethyl vs. nitrophenyl) affect solubility and reactivity.

Physical and Chemical Properties

Solubility and Reactivity
  • 4-Nitrophenyl 4-guanidinobenzoate: Higher water solubility due to the guanidine group, unlike the bromo/methoxy/nitro-substituted compound, which is more lipophilic .
  • 4-Formyl-2-nitrophenyl benzoates: Exhibit varied crystal packing due to dihedral angles between aromatic rings (e.g., 4.96° in one homolog vs. 62.90° in another), influencing melting points and solubility .
Spectroscopic Data
  • IR Spectroscopy : The ester C=O stretch (~1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) are consistent across nitroaryl benzoates but shift slightly with substituent changes .
  • NMR : Methoxy protons resonate at ~3.8–4.0 ppm, while bromo and nitro groups deshield adjacent protons, causing distinct splitting patterns .

Key Findings :

  • The bromo substituent facilitates cross-coupling reactions (e.g., with palladium catalysts), a property absent in non-halogenated analogs .
  • Nitro groups enhance electrophilicity, making the compound reactive toward nucleophiles like amines or thiols in drug-conjugation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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